molecular formula C18H23N5O B2382148 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1795490-49-1

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2382148
CAS No.: 1795490-49-1
M. Wt: 325.416
InChI Key: DVBNSTDHMMSJFW-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethyl groups and a pyrimidine ring attached to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methylpiperazine Moiety: The methylpiperazine group is introduced via nucleophilic substitution, where a halogenated pyrimidine intermediate reacts with N-methylpiperazine.

    Attachment of the Benzamide Core: The final step involves the coupling of the pyrimidine derivative with 3,5-dimethylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-methylpiperazine in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    N-methylpiperazine derivatives: Compounds with similar structural motifs used in various pharmaceutical applications.

Uniqueness

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-8-14(2)10-15(9-13)17(24)21-16-11-19-18(20-12-16)23-6-4-22(3)5-7-23/h8-12H,4-7H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBNSTDHMMSJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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